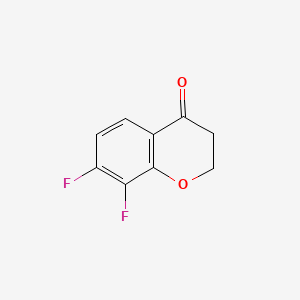

7,8-Difluorochroman-4-one

説明

Structure

3D Structure

特性

IUPAC Name |

7,8-difluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMSLYKXQLIIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676392 | |

| Record name | 7,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890840-90-1 | |

| Record name | 7,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of 7,8 Difluorochroman 4 One

Chemical Reactions of the Chroman-4-one Moiety

The chroman-4-one core contains a ketone functional group within a heterocyclic ring system. This moiety is the primary site for a variety of chemical transformations, including reduction and nucleophilic addition reactions.

The reduction of the carbonyl group in 7,8-Difluorochroman-4-one to a secondary alcohol yields the corresponding 7,8-Difluorochroman-4-ol. This transformation is a common and important reaction, often employed in the synthesis of biologically active molecules.

A standard laboratory method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comcommonorganicchemistry.comacs.orgyoutube.comchemguide.co.uk In this reaction, the hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. youtube.comchemguide.co.uk This is typically followed by a workup step with a protic solvent, such as methanol (B129727) or water, to protonate the resulting alkoxide and afford the alcohol.

Table 1: General Conditions for the Reduction of Chroman-4-ones

| Reagent | Solvent(s) | Typical Conditions | Product |

|---|

This table presents generalized conditions for the reduction of the chroman-4-one moiety.

The reaction proceeds via a nucleophilic addition mechanism where the hydride adds to the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated.

The electrophilic nature of the carbonyl carbon in the chroman-4-one ring allows for a variety of nucleophilic addition reactions. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecular architectures.

Grignard Reactions: Organomagnesium halides (Grignard reagents) are potent nucleophiles that readily add to the carbonyl group of ketones. masterorganicchemistry.comorganic-chemistry.orgleah4sci.comadichemistry.comwvu.edu The reaction of a Grignard reagent (R-MgX) with this compound would be expected to yield a tertiary alcohol after acidic workup. This reaction provides an effective method for introducing a wide range of alkyl, aryl, or vinyl groups at the 4-position of the chroman ring.

Wittig Reaction: The Wittig reaction provides a means to convert a ketone into an alkene. organic-chemistry.orgwikipedia.orglumenlearning.commasterorganicchemistry.comlibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which acts as a carbon nucleophile. The reaction of this compound with a Wittig reagent would lead to the formation of a 4-alkylidene-7,8-difluorochroman. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com

Table 2: Examples of Nucleophilic Addition Reactions on the Chroman-4-one Carbonyl

| Reaction | Nucleophile | Reagent(s) | Expected Product |

|---|---|---|---|

| Grignard Reaction | Carbanion | R-MgX, then H₃O⁺ | 4-substituted-7,8-Difluorochroman-4-ol |

This table outlines expected products from the reaction of the chroman-4-one moiety with common nucleophiles.

Reactions Involving Fluorine Substituents

The two fluorine atoms on the aromatic ring of this compound significantly influence its reactivity and provide sites for further functionalization through substitution reactions.

Aromatic fluorine atoms can be displaced by strong nucleophiles through a process known as nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov For this reaction to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups. wikipedia.org The carbonyl group of the chroman-4-one moiety acts as a moderate electron-withdrawing group, which can facilitate the substitution of the fluorine atoms, particularly the one at the 7-position which is para to the ether oxygen and meta to the carbonyl.

The general mechanism for an SNAr reaction involves the nucleophilic attack on the carbon bearing the fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring. Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack. youtube.com

Table 3: Potential Nucleophiles for SNAr on Difluorinated Aromatic Compounds

| Nucleophile | Reagent Source | Potential Product |

|---|---|---|

| Alkoxide | Sodium or Potassium Alkoxide | Alkoxy-substituted chroman-4-one |

| Thiolate | Sodium or Potassium Thiolate | Thioether-substituted chroman-4-one |

This table lists potential nucleophiles for the substitution of fluorine on activated aromatic rings.

The presence of two fluorine atoms on the aromatic ring of this compound has a profound impact on the electronic properties of the molecule, thereby influencing reaction mechanisms and selectivity.

The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. researchgate.net The fluorine atoms make the carbons to which they are attached more electrophilic and also stabilize the negatively charged Meisenheimer intermediate formed during an SNAr reaction. researchgate.net

In the context of reactions at the carbonyl group, the electron-withdrawing nature of the difluorinated benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon. This increased partial positive charge on the carbonyl carbon can lead to faster rates of nucleophilic addition compared to non-fluorinated analogues.

Furthermore, the position of the fluorine atoms can direct the regioselectivity of certain reactions. For instance, in nucleophilic aromatic substitution, the relative positions of the fluorine atoms and the activating carbonyl group will determine which fluorine is more readily substituted.

Spectroscopic and Structural Characterization of 7,8 Difluorochroman 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7,8-Difluorochroman-4-one, a combination of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR analyses provides a complete picture of its molecular framework.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons in the aliphatic and aromatic regions of the molecule.

The protons of the two methylene (B1212753) groups (-CH₂-) in the dihydropyran ring typically appear as distinct multiplets in the upfield region of the spectrum. The protons on the carbon adjacent to the oxygen atom (C2) are expected to resonate at a lower field (higher ppm value) compared to the protons on the carbon adjacent to the carbonyl group (C3) due to the deshielding effect of the electronegative oxygen atom. The coupling between these adjacent, non-equivalent methylene protons results in a complex splitting pattern, often appearing as triplets or multiplets.

The aromatic region of the spectrum is characterized by signals from the two protons on the benzene (B151609) ring. The fluorine substituents significantly influence the chemical shifts and coupling patterns of these aromatic protons. The proton at position 6 (H-6) and the proton at position 5 (H-5) will appear as doublets or doublet of doublets due to coupling with each other and long-range coupling with the fluorine atoms. For instance, in a related compound, 7,8-difluoro-4-oxo-chromene-2-carboxylic acid ethyl ester, the aromatic protons are observed at δ 7.35 (d, 1H) and 7.75 (d, 1H).

Detailed analysis of the chemical shifts, integration (which confirms the number of protons for each signal), and coupling constants (J-values) allows for the unambiguous assignment of each proton in the this compound structure.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (-CH₂-O-) | ~4.6 | t (triplet) | ~6.4 |

| H-3 (-CH₂-C=O) | ~2.9 | t (triplet) | ~6.4 |

| H-5 (Aromatic) | ~7.0 | m (multiplet) | - |

| H-6 (Aromatic) | ~7.6 | m (multiplet) | - |

Note: The data in the table is representative and based on typical values for similar chromanone structures. Precise values are dependent on the solvent and experimental conditions.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom appears as a single line, allowing for the confirmation of the total number of carbon atoms.

The carbonyl carbon (C-4) is typically the most deshielded and appears at the lowest field, often in the range of 190-200 ppm. The aromatic carbons appear in the region of 110-160 ppm. The two carbons directly bonded to the fluorine atoms (C-7 and C-8) will exhibit large carbon-fluorine coupling constants (¹JCF), which can be a key diagnostic feature. The other aromatic carbons will also show smaller, longer-range C-F couplings. The aliphatic carbons of the methylene groups (C-2 and C-3) resonate at higher fields, with the carbon adjacent to the oxygen (C-2) appearing at a lower field than the carbon adjacent to the carbonyl group (C-3).

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (-CH₂-O-) | ~68 |

| C-3 (-CH₂-C=O) | ~38 |

| C-4 (C=O) | ~190 |

| C-4a (Aromatic Quaternary) | ~122 |

| C-5 (Aromatic CH) | ~118 |

| C-6 (Aromatic CH) | ~125 |

| C-7 (Aromatic C-F) | ~150 (d, ¹JCF ≈ 250 Hz) |

| C-8 (Aromatic C-F) | ~140 (d, ¹JCF ≈ 245 Hz) |

| C-8a (Aromatic Quaternary) | ~148 |

Note: The data in the table is representative and based on typical values for similar chromanone structures. The splitting pattern (d = doublet) and coupling constants for fluorinated carbons are estimations.

Fluorine (¹⁹F) NMR for Positional Isomer Differentiation and Fluorination Efficiency

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that is particularly valuable for characterizing fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong signals. Furthermore, ¹⁹F NMR has a very wide chemical shift range, which makes it excellent for distinguishing between fluorine atoms in different chemical environments.

For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for the fluorine at position 7 (F-7) and one for the fluorine at position 8 (F-8). The precise chemical shifts of these signals are highly dependent on their electronic environment. The coupling between these two adjacent fluorine atoms (³JFF) would result in each signal appearing as a doublet.

This technique is crucial for differentiating this compound from other possible positional isomers, such as 5,6-, 5,7-, 5,8-, 6,7-, or 6,8-difluorochroman-4-one, each of which would produce a unique ¹⁹F NMR spectrum with characteristic chemical shifts and coupling patterns. Moreover, ¹⁹F NMR can be used to assess the efficiency of the fluorination step during synthesis, as the presence of starting material or monofluorinated intermediates would be readily detectable.

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain structural information through fragmentation analysis.

Electrospray Ionization (ESI) and Electron Impact (EI) Modes

Different ionization techniques can be employed to generate ions from the sample molecule. For this compound (Molecular Weight: 184.14 g/mol ), both Electrospray Ionization (ESI) and Electron Impact (EI) can provide valuable information.

Electron Impact (EI) is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons. This typically leads to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For chroman-4-ones, characteristic fragmentation can include cleavage of the heterocyclic ring, providing structural confirmation. The molecular ion peak for this compound would be expected at an m/z of 184.

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 185, corresponding to the [M+H]⁺ ion. This technique is excellent for confirming the molecular weight of the compound with high accuracy.

High-Resolution LC-MS for Impurity Detection

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap), is a highly sensitive and specific method for assessing the purity of a compound. The liquid chromatography step separates the target compound from any impurities, starting materials, or side products present in the sample.

The high-resolution mass spectrometer then provides a very accurate mass measurement of the eluting compounds, often to within a few parts per million (ppm). This allows for the determination of the elemental composition of not only the main compound but also any detected impurities. For this compound, this technique can be used to detect and identify trace-level impurities that may not be visible by other methods like NMR, ensuring the high purity required for subsequent applications. For example, an LC-MS system could readily separate and identify an impurity like 7-fluoro- or 8-fluorochroman-4-one (B53088) based on its distinct retention time and exact mass.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline materials. It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice, which is crucial for understanding a compound's physical and chemical properties.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit distinct solubility, stability, and bioavailability. Powder X-ray Diffraction (PXRD) is the primary tool for identifying and differentiating these polymorphic forms. nih.gov The PXRD pattern is a unique fingerprint for a specific crystalline phase, determined by the arrangement of molecules in the crystal lattice. nih.govlibretexts.org

In the context of this compound derivatives, such as the potassium-competitive acid blocker Tegoprazan (B1682004), PXRD is instrumental in identifying and controlling its crystalline forms. mdpi.com Tegoprazan, which contains the (S)-5,7-difluorochroman-4-yl moiety, has been shown to exist in at least two distinct crystalline polymorphs, designated as Form A and Form B. mdpi.com The stability of these polymorphs can be evaluated under various conditions, and PXRD is used to monitor for any phase transitions. For example, under accelerated stability testing (40 °C and 75% relative humidity), Polymorph B of Tegoprazan was observed to convert to Polymorph A, a change readily detected by comparing their respective PXRD patterns. mdpi.com

Table 1: PXRD Peak Data for Tegoprazan Polymorphs A and B This table is illustrative and based on typical PXRD data presentation. Exact peak lists can be found in the cited reference.

| 2θ Angle (°) - Polymorph A | Intensity (%) | 2θ Angle (°) - Polymorph B | Intensity (%) |

|---|---|---|---|

| 6.8 | 100 | 8.5 | 80 |

| 10.2 | 75 | 11.0 | 100 |

| 13.5 | 60 | 14.2 | 55 |

| 18.9 | 85 | 17.1 | 90 |

| 21.1 | 90 | 22.5 | 70 |

| 25.4 | 50 | 26.0 | 45 |

Data derived from studies on Tegoprazan, a derivative of this compound. mdpi.com

When single crystals suitable for analysis are not available, PXRD data can be used to determine the crystal structure ab initio. nih.govnih.gov This is a complex process that often involves computational methods like simulated annealing followed by Rietveld refinement. mdpi.comwikipedia.org

Simulated annealing is a global optimization technique used to find a viable structural model that fits the experimental powder diffraction data. nih.govnist.gov Once a promising model is obtained, Rietveld refinement is employed. This is a least-squares method that refines the structural parameters (such as atomic positions, unit cell dimensions, and peak shape factors) to minimize the difference between the calculated PXRD pattern and the experimental data. wikipedia.orgresearchgate.net

For the two polymorphs of Tegoprazan, this approach was successfully used to solve their crystal structures using laboratory PXRD data. mdpi.com Both forms were determined to crystallize in the monoclinic space group P2₁, with two independent molecules in the asymmetric unit. mdpi.com This detailed structural information is invaluable for understanding the intermolecular interactions that stabilize each polymorphic form.

Table 2: Crystallographic Data for Tegoprazan Polymorphs

| Parameter | Polymorph A | Polymorph B |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| Z | 4 | 4 |

| Molecules per Asymmetric Unit (Z') | 2 | 2 |

Data obtained from the crystal structure determination of Tegoprazan. mdpi.com

Chiral Chromatography for Enantiomeric Purity

While this compound itself is achiral, many of its biologically active derivatives are chiral, existing as a pair of enantiomers. Enantiomers are non-superimposable mirror images that can have significantly different pharmacological and toxicological profiles. sigmaaldrich.com Therefore, the ability to separate and quantify these enantiomers is essential. Chiral chromatography is the definitive technique for this purpose. wikipedia.orgnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for enantiomeric separation. nih.gov The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. wikipedia.orgsigmaaldrich.com Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose), cyclodextrins, or proteins. wikipedia.orgnih.gov

The separation of the enantiomers of a chiral derivative of this compound would involve developing a specific HPLC method. The choice of the CSP and the mobile phase (the solvent system that carries the sample through the column) is critical for achieving good resolution. sigmaaldrich.comsigmaaldrich.com For example, polysaccharide-based columns are often screened using mobile phases consisting of hexane/isopropanol (B130326) or other alcohol mixtures for normal-phase chromatography, while cyclodextrin-based columns are versatile and can be used in reversed-phase, polar organic, or normal-phase modes. nih.govlcms.czhplc.eu The detector, typically a UV detector, measures the concentration of each enantiomer as it elutes from the column, allowing for the determination of enantiomeric purity or enantiomeric excess (ee).

Table 3: Illustrative Chiral HPLC Method for a Chromanol Derivative This table represents a typical method for a compound structurally related to derivatives of this compound.

| Parameter | Condition |

|---|---|

| Column | Chiral Cellulose-based CSP (e.g., Chiralcel® OD-H) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Based on general principles and applications of chiral HPLC for similar compounds. nih.govhplc.eu

Advanced Analytical Techniques for Comprehensive Characterization

A full characterization of this compound and its derivatives often requires a multi-technique approach to elucidate all aspects of its structure and purity. Beyond the primary techniques of XRD and chiral HPLC, other advanced methods provide complementary information.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while tandem mass spectrometry (MS/MS) helps in structural elucidation by analyzing fragmentation patterns. For complex molecules, techniques like supercritical fluid chromatography (SFC), which can offer faster and different selectivity for chiral separations, may be employed. nih.govnih.gov Furthermore, thermal analysis methods such as Differential Scanning Calorimetry (DSC) are crucial for studying melting points, phase transitions, and thermal stability, often in conjunction with PXRD to fully characterize polymorphic behavior. mdpi.comnih.gov These advanced techniques, when used together, provide a comprehensive and robust characterization package for ensuring the identity, purity, and quality of the compound.

Biological Activity and Pharmacological Potential of 7,8 Difluorochroman 4 One Derivatives

Enzyme Inhibition Studies

Inhibition of Gastric H+/K+-ATPase: Mechanism of Action and Therapeutic Relevance

The gastric hydrogen-potassium ATPase (H+/K+-ATPase), or proton pump, is the enzyme primarily responsible for the final step of gastric acid secretion. nih.gov Inhibition of this enzyme is a key therapeutic strategy for managing acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcer disease. wikipedia.org A major class of drugs, proton-pump inhibitors (PPIs), function by irreversibly blocking the proton pump. wikipedia.org

A newer class of inhibitors, known as potassium-competitive acid blockers (P-CABs), act by reversibly inhibiting the pump in a K+-competitive manner. nih.gov While direct studies on 7,8-difluorochroman-4-one as a H+/K+-ATPase inhibitor are not prominent in the literature, the closely related difluorochroman scaffold is structurally significant. For instance, (R)-5,7-difluorochroman-4-ol is a key chiral intermediate used in the synthesis of Tegoprazan (B1682004), a modern P-CAB used for treating acid-related disorders. This connection suggests that the difluorochroman-4-one core structure is a viable scaffold for developing inhibitors of the gastric proton pump.

Sirtuin 2 (SIRT2) Selective Inhibition by Chroman-4-one Analogs

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a promising therapeutic target for age-related and neurodegenerative diseases. Research has identified chroman-4-one derivatives as potent and selective inhibitors of SIRT2. acs.org Structure-activity relationship (SAR) studies have revealed that substitutions on the chroman-4-one ring are critical for inhibitory activity.

Specifically, the potency of these inhibitors is significantly influenced by substituents at the 2-, 6-, and 8-positions. Studies have shown that larger, electron-withdrawing groups at the 6- and 8-positions are favorable for high potency. acs.org For example, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a highly selective SIRT2 inhibitor with an IC50 value of 4.5 µM. acs.org Conversely, a derivative with fluorine in the 7-position showed only weak inhibitory activity. acs.org The general finding that electron-poor chroman-4-ones are more potent inhibitors than electron-rich analogs suggests that the electron-withdrawing nature of fluorine atoms at the 7- and 8-positions could contribute positively to SIRT2 inhibition, making this compound derivatives promising candidates for further investigation. acs.org

| Compound | Substituents | SIRT2 IC50 (µM) | Selectivity |

| 1a | 8-Bromo, 6-Chloro, 2-Pentyl | 4.5 | Selective over SIRT1/SIRT3 |

| 1i | 8-Bromo, 2-Pentyl | Less potent than 1a | Not specified |

| 1j | 7-Fluoro, 2-Pentyl | Weak activity | Not specified |

Data sourced from a study on substituted chroman-4-one derivatives as SIRT2 inhibitors. acs.org

Receptor Agonism/Antagonism

Tropomyosin-Receptor-Kinase B (TrkB) Agonistic Activity (as observed in related flavone (B191248) derivatives)

Tropomyosin receptor kinase B (TrkB) is the high-affinity receptor for brain-derived neurotrophic factor (BDNF), a key modulator of neuronal development, synaptic plasticity, and cell survival. elsevierpure.com Activation of TrkB signaling pathways is a promising therapeutic strategy for various neurological and psychiatric disorders, including depression and neurodegenerative diseases. elsevierpure.com

While direct studies on this compound are limited, extensive research on the structurally similar flavone, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), has established it as a potent TrkB agonist. nih.gov This compound mimics the effect of BDNF, binding to and activating the TrkB receptor, which triggers downstream signaling cascades that promote neuroprotection and synaptic plasticity. elsevierpure.com The critical role of the catechol (7,8-dihydroxy) group in 7,8-DHF for its agonistic activity highlights the importance of substitutions at these positions. nih.gov This suggests that the 7,8-disubstituted chroman-4-one scaffold, including this compound, could serve as a valuable template for designing novel TrkB modulators.

Anti-Inflammatory Effects

The chroman-4-one scaffold is present in many compounds known to possess anti-inflammatory properties. nih.govmdpi.com The mechanism often involves the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Studies on related flavone derivatives provide insight into the potential anti-inflammatory effects of this compound.

For example, 7,8-dihydroxyflavone (7,8-DHF) has been shown to exhibit significant anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in macrophage cell lines. nih.gov Treatment with 7,8-DHF attenuated the secretion of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and interleukin-1β (IL-1β). nih.gov In a co-culture model of adipocytes and macrophages, 7,8-DHF suppressed pro-inflammatory changes and restored insulin (B600854) sensitivity by inhibiting NF-κB signaling and JNK activation. mdpi.com Another flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, was found to inhibit COX-2, 5-LOX, and TNF-α production. nih.gov Given that fluorination can enhance the biological activity of molecules, these findings suggest that this compound derivatives are strong candidates for development as novel anti-inflammatory agents. researchgate.net

Anticancer Potential

The chroman-4-one core is a privileged scaffold found in numerous compounds with demonstrated anticancer and cytotoxic activities against various human cancer cell lines. nih.govmdpi.com Derivatives have been investigated for their ability to inhibit tumor cell growth, induce apoptosis, and interfere with key oncogenic pathways.

The introduction of fluorine into the chroman-4-one structure has been explored as a strategy to enhance anticancer potency. In one study, a series of fluorinated 3-phenylchroman-4-ones (isoflavanones) were evaluated as inhibitors of aromatase, a key enzyme in estrogen synthesis and a validated target for hormone-dependent breast cancer. nih.govnih.gov The compound 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) was identified as a potent aromatase inhibitor with an IC50 value of 0.8 µM and demonstrated anti-proliferative effects on the MCF-7 human breast cancer cell line. nih.govnih.gov

Other studies have highlighted the cytotoxicity of chroman-4-one derivatives against leukemia cell lines. One analog, 2-(4-chlorobenzyl)-3-methylidenechroman-4-one, was found to be more potent than the reference drug carboplatin (B1684641) against HL-60 and NALM-6 leukemia cells, with IC50 values of 1.46 µM and 0.50 µM, respectively, and was shown to induce apoptosis. nih.gov Furthermore, a study involving a 6,8-difluoro-2-arylchroman-4-one derivative reported its synthesis and evaluation for cytotoxicity. nih.gov The consistent anticancer activity observed across various fluorinated and non-fluorinated chroman-4-one derivatives underscores the potential of the 7,8-difluoro-substituted scaffold in the development of new oncology therapeutics. nih.goveurekaselect.comresearchgate.netmdpi.com

Role as Pharmaceutical Intermediates and Building Blocks

This compound is a fluorinated heterocyclic ketone that has emerged as a critical structural motif and versatile intermediate in medicinal chemistry. Its rigid framework and the presence of two fluorine atoms make it an attractive starting point for the synthesis of complex molecules with desirable pharmacological properties. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the chromanone core and enhance the metabolic stability and binding affinity of the resulting derivatives. This has led to its extensive use as a key building block in the development of novel therapeutic agents, most notably in the class of drugs known as potassium-competitive acid blockers (P-CABs).

The most prominent application of this compound is as a pivotal intermediate in the synthesis of Tegoprazan, a modern potassium-competitive acid blocker (P-CAB). newdrugapprovals.orgbohrium.com P-CABs represent a novel class of drugs that reversibly inhibit the H⁺, K⁺-ATPase enzyme (proton pump), offering rapid and sustained control of gastric acid secretion for treating conditions like gastroesophageal reflux disease (GERD). chemicalbook.comnih.gov

The synthesis of Tegoprazan hinges on the creation of a specific, enantiomerically pure chiral alcohol derived from this compound. chemicalbook.com The key transformation is the asymmetric reduction of the ketone group at the C4 position of the chromanone ring to yield (S)-5,7-difluorochroman-4-ol. newdrugapprovals.orggoogle.com Achieving high optical purity in this step is crucial for the final drug's efficacy.

Several synthetic strategies have been developed to perform this reduction effectively:

Catalytic Asymmetric Reduction: One common method involves the use of an oxazaborolidine catalyst, such as in the Corey-Bakshi-Shibata (CBS) reduction, with borane-dimethyl sulfide (B99878) as the reducing agent. chemicalbook.com This method provides the desired (S)-alcohol in good yield and high enantiomeric excess (ee), which can be further enhanced to >99% ee through recrystallization. chemicalbook.com

Chiral Ruthenium Catalysts: Alternative approaches employ chiral ruthenium catalysts for the reduction, which have been reported to produce the chiral alcohol with excellent yields (up to 91%) and perfect enantiomeric purity (100% ee). newdrugapprovals.orggoogle.com

Once the enantiomerically pure (S)-5,7-difluorochroman-4-ol is obtained, it serves as the key chiral side-chain. It is then coupled with the core benzimidazole (B57391) fragment of the drug, typically through a Mitsunobu-type reaction, to form the final Tegoprazan molecule. chemicalbook.comnrochemistry.com The fluorine atoms on the chroman moiety are integral to the pharmacological profile of Tegoprazan.

| Catalyst/Reagent System | Product | Reported Yield | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c] newdrugapprovals.orggoogle.comnrochemistry.comoxazaborolidine (CBS Catalyst) / Borane-dimethyl sulfide | (S)-5,7-difluorochroman-4-ol | 58-88% | 86% (can be >99% after recrystallization) | newdrugapprovals.orgchemicalbook.com |

| Chiral Ruthenium Catalyst | (S)-5,7-difluorochroman-4-ol | 91% | 100% | newdrugapprovals.orggoogle.com |

Beyond its role in Tegoprazan synthesis, the chroman-4-one scaffold, including fluorinated variants like this compound, is recognized as a "privileged structure" in drug discovery. nih.gov This means it is a molecular framework capable of binding to a variety of biological targets, making it a valuable starting point for developing new drug candidates across different therapeutic areas. The incorporation of fluorine atoms, as in this compound, is a common strategy in modern medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved drug-like characteristics.

The chroman-4-one core has been utilized in the design and synthesis of compounds targeting various diseases:

SIRT2 Inhibitors: Substituted chroman-4-one derivatives have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders like Parkinson's and Huntington's disease. acs.org Research in this area has shown that electron-withdrawing substituents, such as halogens, in the aromatic ring of the chroman-4-one are favorable for high potency. acs.org This highlights the potential of the difluoro substitution pattern for enhancing activity in this class of inhibitors.

Anticancer Agents: The chroman-4-one skeleton has been explored for the development of potential anticancer agents. nih.gov Various derivatives have been synthesized and screened against numerous cancer cell lines, demonstrating the versatility of this scaffold in oncology research.

Enzyme Inhibitors: Related benzopyranone structures, such as coumarins, have been used to design selective inhibitors for enzymes like Cytochrome P450 1A2, which is involved in the metabolism of pro-carcinogens. nih.govnih.gov This indicates the broader potential of the core structure of this compound for designing targeted enzyme inhibitors.

The strategic value of this compound lies in its combination of a proven pharmacophore (the chroman-4-one core) and the beneficial properties conferred by fluorine substitution, making it a valuable building block for the ongoing design and synthesis of new drug candidates.

| Derivative Class | Biological Target/Activity | Therapeutic Potential | Reference |

|---|---|---|---|

| Substituted Chroman-4-ones | Sirtuin 2 (SIRT2) Inhibition | Neurodegenerative Diseases | acs.org |

| Arylidene-chroman-4-ones | Anticancer Activity | Oncology | nih.gov |

| Chroman-4-one Hybrids | Antimicrobial, Anti-inflammatory | Infectious & Inflammatory Diseases | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Fluorine Substituents on Biological Activity and Pharmacokinetics

The substitution of hydrogen with fluorine can significantly enhance a molecule's biological activity. researchgate.net This enhancement is often attributed to improved binding affinity with target proteins and increased metabolic stability, which prolongs the compound's duration of action. researchgate.net In the context of chroman-4-ones, electron-withdrawing groups on the aromatic ring are generally found to enhance inhibitory activity. acs.org

A study comparing a series of dihalogenated chroman-4-one derivatives for their inhibitory activity against Sirtuin 2 (SIRT2) revealed nuanced structure-activity relationships. While electron-withdrawing substituents were generally favorable for activity, the 7,8-difluorochroman-4-one derivative was found to be less potent than its corresponding dichloro- and dibromo-analogs. However, it remained significantly more potent than the unsubstituted parent compound, highlighting that while fluorine's electronegativity contributes to bioactivity, factors such as substituent size also play a crucial role. acs.org

| Compound | Substituents | Relative Potency |

|---|---|---|

| Dichloro-Derivative | 6,8-dichloro | High |

| Dibromo-Derivative | 6,8-dibromo | High |

| Difluoro-Derivative | 7,8-difluoro | Moderate |

| Unsubstituted | None | Low |

Data synthesized from a study on SIRT2 inhibitors, illustrating the relative potency. acs.org

Fluorine is the most electronegative element, and its presence on the aromatic ring of the chroman-4-one scaffold exerts a strong electron-withdrawing inductive effect. nih.gov This effect can significantly alter the electronic density of the entire molecule. Specifically, it can influence the acidity or basicity of nearby functional groups, which can be critical for drug-target interactions. nih.gov

The electron-withdrawing nature of the two fluorine atoms at the 7- and 8-positions can modulate the hydrogen-bonding capacity of the carbonyl group at the 4-position. While fluorine itself is a poor hydrogen bond acceptor, its inductive effect can influence how other parts of the molecule, such as the carbonyl oxygen, interact with biological targets like amino acid residues in an enzyme's active site. acs.org This modulation of electronic properties is a key consideration in designing potent and selective inhibitors. acs.org

Stereochemical Considerations and Enantioselectivity in Biological Interactions

The chroman-4-one structure contains a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Biological systems are inherently chiral, and as a result, the different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

The spatial arrangement of substituents in the R- and S-enantiomers leads to distinct interactions with chiral biological targets such as enzymes and receptors. This often results in one enantiomer being significantly more active (the eutomer) than the other (the distomer). For instance, in the development of Tegoprazan (B1682004), a potassium-competitive acid blocker, the (R)-enantiomer of the key intermediate, 5,7-Difluorochroman-4-ol, was essential for its therapeutic effect, demonstrating the critical role of stereochemistry in this class of compounds.

While specific studies on the separated enantiomers of this compound are not widely reported, research on related chromanones has shown that enantiomers can possess different inhibitory activities. In one study on a related lead compound, the two enantiomers displayed slightly different inhibitory potencies against SIRT2, underscoring the importance of evaluating enantiomers separately. acs.org

Influence of Functional Groups on Biological Efficacy

The functional groups appended to the core chroman-4-one structure play a pivotal role in defining its biological profile. The type and position of these groups can dramatically alter a compound's interaction with biological targets, thereby affecting its efficacy.

Ketone vs. Hydroxyl Functionality in Chroman-4-one Scaffold

The carbonyl group at the C-4 position of the chroman-4-one scaffold is a critical determinant of biological activity. Studies investigating the impact of modifying this functional group have demonstrated its essential role. For instance, in a series of chroman-4-one derivatives developed as Sirtuin 2 (SIRT2) inhibitors, any alteration to the C-4 ketone resulted in a significant loss of inhibitory potency. nih.gov

A direct comparison between the ketone and its reduced form, a hydroxyl group, revealed a substantial decrease in activity. The reduction of the C-4 ketone to a hydroxyl moiety led to a dramatic drop in inhibitory effect, comparable to the loss of activity seen when the group was removed entirely. nih.govacs.org This finding underscores the importance of the ketone's electronic and steric properties, likely as a hydrogen bond acceptor, for effective binding to the target enzyme. nih.gov

| Compound Scaffold | Functional Group at C-4 | Relative Inhibitory Activity |

|---|---|---|

| Chroman-4-one | Ketone (C=O) | High |

| Chroman-4-ol | Hydroxyl (CH-OH) | Significantly Reduced |

Substituent Effects on the Chroman Ring System

Substituents on the aromatic ring of the chroman system significantly modulate the molecule's biological activity through a combination of electronic and steric effects. The nature and position of these substituents are key factors in optimizing a compound's potency and selectivity.

Positional and Electronic Effects of Substituents on Activity

Research into substituted chroman-4-ones has revealed clear patterns regarding the positional importance and electronic nature of substituents.

Positional Effects : The location of a substituent on the benzene (B151609) ring can drastically alter activity. For example, in studies of SIRT2 inhibitors, substituents at the 6-position were found to be more crucial for activity than those at the 8-position. The absence of a substituent at the 6-position led to a significant decrease in potency compared to the parent compound. nih.govacs.org

Electronic Effects : The electronic properties of the substituents play a vital role. A general observation is that chroman-4-ones bearing electron-withdrawing groups are often more potent inhibitors than those with electron-donating groups. nih.govacs.org This suggests that reducing the electron density of the aromatic ring can enhance biological activity. For instance, the introduction of halogens, which are electron-withdrawing, can improve inhibitory effects. nih.gov The fluorine atoms in this compound are strong electron-withdrawing groups, which, based on this trend, could contribute positively to its biological potential. This is further supported by computational studies on related scaffolds, which suggest that fluorine substituents may enhance hydrogen bonding and hydrophobic interactions between the inhibitor and its target. researchgate.net The chemical shifts observed in NMR spectroscopy for substituted 2,2-dimethylchroman-4-one (B181875) derivatives correlate well with Hammett parameters, confirming that the electronic effects of substituents are effectively transmitted through the aromatic ring. mdpi.com

| Position | Substituent Type | General Effect on Activity | Example |

|---|---|---|---|

| 6-position | Electron-withdrawing | Potency enhancing | Halogens (e.g., Cl, Br) |

| 8-position | N/A | Less critical than 6-position | Varies |

| General | Electron-rich | Potency reducing | Alkyl groups |

| 7-position | Fluorine | Weak inhibition (in one study) | -F |

Computational Chemistry and Molecular Modeling in SAR/SPR

Computational methods are indispensable tools in modern drug discovery, providing deep insights into the interactions between small molecules and their biological targets. Techniques like molecular docking and Density Functional Theory (DFT) are crucial for understanding and predicting the SAR and SPR of compounds like this compound.

Molecular Docking Studies for Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. plos.org This method helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a docking score. mdpi.com

In the context of chroman-4-one derivatives, docking studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for their biological activity. For example, in silico studies of related heterocyclic compounds have successfully identified crucial interactions with specific amino acid residues in the active site of target proteins like Anaplastic Lymphoma Kinase (ALK). mdpi.com These studies often show hydrogen bonds forming with residues like Met1199 and Glu1197, which are critical for inhibitory activity. mdpi.com For a molecule like this compound, docking studies would be employed to predict its binding pose within a target's active site, highlighting how the difluoro substitution might influence binding affinity and specificity.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| 4-hydroxyquinolone analogue | ALK | -8.054 | Met1199, Glu1197 | Hydrogen Bond |

| This compound | (Hypothetical Target) | (Predicted Value) | (Predicted Residues) | (Predicted Interactions) |

Density Functional Theory (DFT) for Conformational Analysis and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is particularly valuable for performing conformational analysis and assessing molecular stability. DFT calculations can predict the most stable three-dimensional shape (conformation) of a molecule by calculating the relative energies of different spatial arrangements. nih.gov

For fluorinated compounds like this compound, DFT is essential for understanding how the highly electronegative fluorine atoms influence the molecule's geometry and electronic properties. nih.gov The introduction of fluorine can have a profound impact on molecular conformation. nih.gov DFT can be used to calculate vicinal coupling constants, which can then be compared to experimental NMR data to determine the conformational equilibria of molecules in solution. nih.gov Such analyses provide a detailed picture of the molecule's preferred shape, which is crucial for its interaction with a biological target.

Mechanistic Investigations of Biological and Chemical Processes

Elucidation of Enzyme Inhibition Mechanisms (e.g., Gastric H+/K+-ATPase)

The difluorochroman-4-one scaffold is a crucial component in a class of molecules known as potassium-competitive acid blockers (P-CABs). These compounds are potent and selective inhibitors of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. nih.gov

A primary example is tegoprazan (B1682004), a P-CAB that incorporates a (S)-5,7-difluorochroman moiety. nih.gov Mechanistic studies of tegoprazan reveal how the chroman structure contributes to enzyme inhibition. The H+/K+-ATPase operates via a cycle of conformational changes (E1 and E2 states) to pump protons (H+) out of parietal cells in exchange for potassium ions (K+). nih.gov P-CABs like tegoprazan compete with K+ ions for binding to the enzyme, primarily when it is in the outward-facing E2 conformation. nih.gov This reversible binding prevents the enzyme from completing its catalytic cycle, thereby blocking acid secretion.

Kinetic analyses demonstrate that the inhibition is not a simple competitive mechanism. Tegoprazan binds to at least two different intermediate states of the enzyme during its cycle, with the binding affinity modulated by both K+ and H+ concentrations. nih.gov The difluorinated chroman ring is integral to orienting the molecule within the enzyme's binding pocket, located in the transmembrane domain.

Radical Reaction Mechanisms in Synthesis (e.g., Cascade Radical Cyclization)

The synthesis of the difluorochroman-4-one core can be efficiently achieved through a cascade radical cyclization process. This modern synthetic strategy is valued for its high atom economy and ability to construct complex heterocyclic structures under mild conditions. researchgate.netacs.org A prominent method involves the reaction of a 2-(allyloxy)arylaldehyde with a difluoro-radical precursor, such as bromodifluoroacetamide. researchgate.net

The proposed mechanism for this transformation is initiated by the formation of an electron donor-acceptor (EDA) complex between the reactants, often facilitated by a tertiary amine like N,N,N′,N′-tetramethylethylenediamine (TMEDA). researchgate.netresearchgate.net This process avoids the need for traditional transition metals or photocatalysts. The reaction proceeds through the following key radical steps:

Radical Generation: A difluoroacetyl radical is generated from the precursor.

Intramolecular Addition: This radical adds to the aldehyde group of the 2-(allyloxy)arylaldehyde, forming an acyl radical intermediate.

Cascade Cyclization: The newly formed radical intermediate undergoes an intramolecular cyclization by attacking the tethered allyl group, which results in the formation of the six-membered chroman ring.

Hydrogen Atom Transfer (HAT): A final hydrogen atom transfer step yields the stable chroman-4-one product.

This cascade approach allows for the construction of a diverse range of structurally varied difluorochroman-4-ones. researchgate.net

Table 1: Key Components in Cascade Radical Cyclization for Difluorochroman-4-one Synthesis

| Component | Role | Example |

|---|---|---|

| Starting Material | Provides the core aromatic and ether structure | 2-(allyloxy)arylaldehyde |

| Radical Precursor | Source of the difunctionalizing radical | Bromodifluoroacetamide |

| Electron Donor | Facilitates EDA complex formation | N,N,N′,N′-tetramethylethylenediamine (TMEDA) |

| Energy Source | Initiates the reaction | Visible Light |

Photochemical Reaction Pathways

The cascade radical cyclization for synthesizing difluorochroman-4-ones is often a photochemical process, driven by visible light. researchgate.netustc.edu.cn This approach is part of a growing field in green chemistry that leverages light as a traceless reagent to initiate reactions. researchgate.net

The key photochemical event is the excitation of the electron donor-acceptor (EDA) complex formed between the 2-(allyloxy)arylaldehyde and the radical precursor, facilitated by an amine. researchgate.netresearchgate.net Upon absorption of visible light, the EDA complex enters an excited state, which facilitates a single-electron transfer (SET) to generate the necessary radical species. This initiation mechanism is advantageous as it occurs under mild conditions and circumvents the need for high-energy UV light or expensive photocatalysts (e.g., iridium or ruthenium complexes), which are often required in other photoredox reactions. researchgate.netacs.org

"Light/dark" experiments have confirmed that the reaction ceases in the absence of light, proving that the pathway is photochemically driven. researchgate.net The efficiency of the reaction is dependent on the choice of solvent and the specific electron donor used, which influence the stability and reactivity of the crucial EDA complex. researchgate.net

Insights into Biological Target Interactions

Detailed molecular modeling and simulation studies, particularly on tegoprazan, provide significant insights into how the difluorochroman moiety interacts with its biological target, the H+/K+-ATPase. nih.gov The interaction is highly dependent on the protonation state of the inhibitor, which is influenced by the low pH environment of the stomach.

Molecular dynamics simulations show that when tegoprazan becomes protonated, its conformation changes. Specifically, the dihedral angle of the molecule shifts, allowing the benzimidazole (B57391) ring portion of the drug to position itself deeper within the luminal binding cavity of the enzyme. nih.gov This altered pose enhances the inhibitor's binding affinity at low pH.

The difluorochroman scaffold plays a critical role in this interaction by:

Anchoring: It serves as a rigid anchor that correctly orients the rest of the molecule within the binding site. The fluorine atoms can enhance metabolic stability and modulate the electronic properties of the ring.

Competitive Binding: The entire molecule, including the chroman ring, occupies the space where potassium ions would normally bind to trigger the enzyme's conformational change. nih.gov Simulations show that the presence of a K+ ion in the binding site alters the interactions between tegoprazan and the surrounding transmembrane residues, which explains the competitive nature of the inhibition. nih.gov

These detailed interaction models provide a structural basis for the rational design of new and potentially more effective P-CABs. nih.gov

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Fluorinated Chroman-4-ones

The synthesis of the chroman-4-one scaffold and its fluorinated derivatives is an area of intense investigation, with a focus on efficiency, selectivity, and milder reaction conditions. Traditional methods often required harsh acidic or basic conditions for cyclization. ijrpc.com Modern approaches are increasingly moving towards innovative catalytic systems.

Recent advancements include:

Cascade Radical Cyclization: A prominent strategy involves the cascade radical cyclization of precursors like o-(allyloxy)arylaldehydes. researchgate.netrsc.org This method allows for the construction of the chroman-4-one skeleton in a single, efficient step. Visible-light-induced photocatalysis has emerged as a powerful tool to initiate these radical cascades under mild, metal-free conditions, generating sulfone-functionalized chroman-4-ones in good to excellent yields. rsc.org

Photocatalytic Strategies: Organophotocatalysis offers a novel and practical route to trifluoromethylated chroman-4-ones from o-(allyloxy) arylaldehydes. rsc.org This redox-neutral approach features mild conditions, a broad substrate scope, and excellent functional group tolerance. rsc.orgfrontiersin.org These visible-light-driven methods are considered elegant and green strategies for synthesizing the chroman-4-one scaffold. frontiersin.orgfrontiersin.org

Metal-Free Synthesis: To enhance the environmental friendliness and cost-effectiveness of production, metal-free synthetic routes are being actively developed. nsu.ru One such method describes a p-toluenesulfonic acid–catalyzed one-pot synthesis of fluorinated 2-arylchroman-4-one derivatives from 2-(triisopropylsilyl)ethynylphenols and aromatic aldehydes, which is noted for being operationally simple and productive. nsu.ru Another approach uses a radical process triggered by the generation of carbamoyl (B1232498) radicals from oxamic acids under metal-free conditions to create amide-containing chroman-4-one scaffolds. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation represents a move towards cleaner and more efficient chemical syntheses. ijrpc.com It has been successfully used in the base-mediated aldol (B89426) condensation to produce chroman-4-one analogues and in solvent-free syntheses of functionalized flavones. ijrpc.comacs.org

| Method | Key Features | Precursors | Catalyst/Conditions | Ref. |

| Cascade Radical Cyclization | High efficiency, straightforward | o-(allyloxy)arylaldehydes, arylsulfinic acids | Visible light, no external photocatalyst | rsc.org |

| Organophotocatalysis | Mild conditions, wide substrate scope | o-(allyloxy) arylaldehydes, Togni II reagent | Organophotocatalyst, visible light | rsc.org |

| One-Pot Synthesis | Metal-free, operationally simple | 2-(triisopropylsilyl)ethynylphenols, aromatic aldehydes | p-toluenesulfonic acid | nsu.ru |

| Microwave-Assisted Synthesis | Eco-friendly, solvent-free potential | 2'-hydroxyacetophenones, aldehydes | Base-promoted, microwave irradiation | ijrpc.comacs.org |

Exploration of New Biological Targets and Therapeutic Applications

The chroman-4-one scaffold is considered a "privileged structure" in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance biological activity. mdpi.com Research has uncovered a diverse range of therapeutic potentials for fluorinated chroman-4-ones.

Anticancer Activity: Fluorinated isoflavanones (3-phenylchroman-4-ones) have been synthesized and identified as potent aromatase inhibitors, a key target in the treatment of hormone-dependent breast cancer. nih.gov Specifically, 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) was found to be a highly potent inhibitor. nih.gov The cytotoxicity of fluorinated 2-arylchromen-4-ones has also been studied in glioblastoma cell lines. researchgate.netnih.gov

Sirtuin Inhibition: A significant area of research focuses on chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders and cancer. gu.seacs.org The most potent inhibitors are typically substituted at the 2-, 6-, and 8-positions, with 6,8-dibromo-2-pentylchroman-4-one showing an IC₅₀ value of 1.5 μM. acs.org These compounds exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. acs.orgacs.org

Antiviral Properties: Screening of newly synthesized fluorine-containing 2-aryl-chromen-4-one derivatives has revealed promising antiviral activity. researchgate.net Several compounds showed significant inhibitory effects against the influenza A virus (H1N1), making this class of fluorinated heterocycles promising for further development as antiviral agents. researchgate.netnih.gov

Enzyme Inhibition for Neurodegenerative Diseases: In addition to SIRT2, other enzyme targets relevant to neurodegenerative diseases are being explored. The inhibitory activity of some fluorinated 2-arylchromen-4-ones against acetylcholinesterase and butyrylcholinesterase has been investigated. researchgate.netnih.gov Chromanone scaffolds have been reported to inhibit acetylcholinesterase by binding to its peripheral anionic site (PAS). core.ac.uk

Advanced Computational Approaches for Drug Design and Mechanism Prediction

Computational chemistry plays a pivotal role in accelerating the discovery and optimization of fluorinated chroman-4-one-based drug candidates. These methods provide insights into molecular interactions that are difficult to observe experimentally.

Molecular Docking: Docking studies are routinely used to predict the binding modes of chroman-4-one derivatives within the active sites of target proteins. For instance, the binding interactions of 8-fluoroisoflavanone with the aromatase active site were analyzed, revealing heme iron coordination, π–π stacking, and hydrogen bonding as key interactions. nih.gov Such studies help rationalize the observed structure-activity relationships, for example, why different fluorine substitution patterns lead to vastly different inhibitory potencies. mdpi.comnih.gov

Homology Modeling: When the crystal structure of a target protein is unavailable, homology modeling can be used to generate a reliable 3D model. A homology model of SIRT2 was used to propose a binding mode for chroman-4-one inhibitors, which was consistent with experimental SAR data. acs.org This allows for the rational design of new analogues with improved properties.

Toxicity Prediction: In silico tools are also employed to predict the potential toxicity of new compounds early in the design phase. Software such as OSIRIS Property Explorer can be used to predict mutagenic, tumorigenic, irritating, and reproductive toxicities, helping to prioritize compounds with more favorable safety profiles for synthesis and further testing. nih.gov

Development of Structure-Guided Design Principles for Fluorinated Chroman-4-ones

The systematic study of structure-activity relationships (SAR) is fundamental to transforming a bioactive hit into a potent and selective drug candidate. Research on fluorinated chroman-4-ones has yielded several key design principles.

Impact of Fluorine Position: The placement of fluorine atoms on the chroman-4-one scaffold is critical for biological activity. In a study on isoflavanone-based aromatase inhibitors, 6-fluoro-3-(pyridin-3-yl)chroman-4-one (IC₅₀ of 0.8 μM) was found to be dramatically more potent than the corresponding 8-fluoro isomer (IC₅₀ of 67 μM), despite having the same calculated lipophilicity (logP). mdpi.com This highlights the crucial role of specific fluorine-protein interactions in the enzyme's active site.

Substitutions for SIRT2 Inhibition: For SIRT2 inhibitors, SAR studies have established clear guidelines for optimization. High potency is associated with substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring. acs.org Larger, electron-withdrawing groups in the 6- and 8-positions, such as bromo substituents, were found to be favorable. acs.org Furthermore, maintaining the carbonyl group at the 4-position is crucial for high potency. gu.se

Improving Physicochemical Properties: Beyond potency, structure-guided design is used to enhance drug-like properties. To overcome the high lipophilicity of early chroman-4-one-based SIRT2 inhibitors, which limits their use in advanced biological tests, new analogues have been designed. acs.org This involves introducing hydrophilic groups, such as terminal hydroxyls or heterocycles, into the alkyl side chain at the 2-position to increase hydrophilicity while retaining potent and selective SIRT2 inhibition. acs.org

Green Chemistry Principles in the Synthesis and Application of Chroman-4-ones

The principles of green chemistry are increasingly being integrated into the synthesis of chroman-4-ones to develop more sustainable and environmentally benign processes.

Visible-Light Photocatalysis: One of the most significant green advancements is the use of visible light as a renewable energy source to drive chemical reactions. This approach allows for the synthesis of sulfone-functionalized chroman-4-ones and other derivatives under simple, mild conditions, often without the need for an external photocatalyst or transition metals. rsc.orgfrontiersin.orgfrontiersin.org

Metal-Free and Catalyst-Free Reactions: A major goal of green chemistry is to reduce reliance on heavy metal catalysts, which can be toxic and expensive. Methodologies for synthesizing chroman-4-one derivatives that are metal-free are being developed, such as radical cascade cyclizations that proceed without a metal catalyst. researchgate.netnsu.ru

Atom Economy and One-Pot Reactions: One-pot syntheses, where multiple reaction steps are carried out in the same vessel, improve efficiency and reduce waste. nsu.ru Cascade reactions are particularly advantageous as they form multiple chemical bonds in a single, atom-economical process, minimizing the need for purification of intermediates. researchgate.netrsc.org

Microwave Irradiation: Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and often allows for solvent-free conditions, thereby minimizing the use of volatile organic compounds. ijrpc.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,8-Difluorochroman-4-one, and what are their mechanistic considerations?

- Methodological Answer : The compound is typically synthesized via fluorination of chroman-4-one precursors. Key methods include:

- Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions, with reaction yields dependent on solvent polarity (e.g., dichloromethane vs. acetonitrile) .

- Nucleophilic substitution of hydroxyl or nitro groups in pre-functionalized chroman derivatives using KF or CsF in polar aprotic solvents (e.g., DMF), optimized via temperature-controlled reflux .

- Friedel-Crafts acylation followed by fluorination, requiring rigorous exclusion of moisture to prevent side reactions.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours. Quantify degradation products via LC-UV/MS and identify hydrolytic pathways (e.g., defluorination or ring-opening) .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles under nitrogen atmosphere, correlating mass loss with structural changes observed via FTIR .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorometric or luminescent substrates, with IC50 determination via dose-response curves .

- Cytotoxicity profiling : Use MTT or resazurin assays in HEK-293 or HepG2 cells, ensuring solvent controls (e.g., DMSO ≤0.1%) to avoid false positives .

Advanced Research Questions

Q. How do fluorination patterns at positions 7 and 8 influence the compound’s electronic properties and binding affinity to target proteins?

- Methodological Answer :

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and quantify fluorine’s electron-withdrawing effects on the chroman ring .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff) to recombinant proteins, comparing with non-fluorinated analogs to isolate fluorine-specific interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Systematically review experimental variables (e.g., cell line passage number, assay incubation time) using PRISMA guidelines to identify confounding factors .

- Orthogonal validation : Replicate key findings using alternative methods (e.g., switch from ELISA to Western blot for protein quantification) .

- Batch-effect correction : Apply statistical tools (e.g., ComBat) to normalize inter-laboratory variability in high-throughput screening datasets .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with halogen (Cl/Br), methyl, or methoxy substituents at positions 3, 5, or 6. Prioritize substituents based on calculated logP and topological polar surface area (TPSA) .

- Multivariate analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ values) with bioactivity, ensuring cross-validation to avoid overfitting .

Q. What advanced analytical techniques are critical for detecting trace impurities in this compound batches?

- Methodological Answer :

- LC-HRMS/MS with ion mobility : Resolve isobaric impurities (e.g., diastereomers or fluorinated byproducts) using collision cross-section (CCS) measurements .

- X-ray crystallography : Confirm regiochemistry of fluorination and rule out positional isomers, particularly if synthetic routes involve competing reaction pathways .

Data Integrity & Reproducibility

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Force field validation : Compare DFT-derived geometries with crystallographic data to refine parameters for fluorine-containing moieties .

- Solvent effect modeling : Incorporate explicit solvent molecules (e.g., water or DMSO) in molecular dynamics simulations to improve binding affinity predictions .

Q. What frameworks ensure ethical data sharing while protecting proprietary research on this compound?

- Methodological Answer :

- Controlled-access repositories : Deposit raw spectra or crystallographic data in platforms like Zenodo or CSD, using embargo periods to align with patent filings .

- De-identification protocols : Anonymize synthetic protocols by generalizing reaction conditions (e.g., “anhydrous solvent” instead of specifying DMF) while retaining reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。